molecular formula C6H11NO2 B3108923 1-Amino-3-methylcyclobutane-1-carboxylic acid CAS No. 1694344-90-5

1-Amino-3-methylcyclobutane-1-carboxylic acid

Cat. No.: B3108923
CAS No.: 1694344-90-5
M. Wt: 129.16 g/mol
InChI Key: KYEVJUNRHIMXRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-3-methylcyclobutane-1-carboxylic acid is a non-proteinogenic amino acid characterized by a cyclobutane ring substituted with an amino group and a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-3-methylcyclobutane-1-carboxylic acid can be synthesized through several methods. One common approach involves the reduction of N-protected α-amino acids to chiral α-amino aldehydes using CDI (1,1’-carbonyldiimidazole) and DIBAL-H (diisobutylaluminum hydride) . This method ensures high yields and stereointegrity.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reduction techniques. The process is optimized for efficiency and cost-effectiveness, ensuring the compound’s availability for various applications .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3-methylcyclobutane-1-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can yield various derivatives, such as amino alcohols.

    Substitution: Substitution reactions can introduce different functional groups into the cyclobutane ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.

Major Products: The major products formed from these reactions include various substituted cyclobutane derivatives, amino alcohols, and ketones .

Scientific Research Applications

1-Amino-3-methylcyclobutane-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: The compound is used in the study of enzyme-substrate interactions and protein engineering.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting the central nervous system.

    Industry: The compound is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-amino-3-methylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. As an NMDA receptor antagonist, it acts at the glycine site, affecting signal transmission in the central nervous system. This interaction modulates neurotransmitter release and synaptic plasticity, making it a valuable tool in neurological research .

Comparison with Similar Compounds

Uniqueness: 1-Amino-3-methylcyclobutane-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as an NMDA receptor antagonist sets it apart from other similar compounds, making it particularly valuable in neurological research .

Properties

IUPAC Name

1-amino-3-methylcyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-4-2-6(7,3-4)5(8)9/h4H,2-3,7H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYEVJUNRHIMXRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C1)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Amino-3-methylcyclobutane-1-carboxylic acid
Reactant of Route 2
1-Amino-3-methylcyclobutane-1-carboxylic acid
Reactant of Route 3
1-Amino-3-methylcyclobutane-1-carboxylic acid
Reactant of Route 4
1-Amino-3-methylcyclobutane-1-carboxylic acid
Reactant of Route 5
1-Amino-3-methylcyclobutane-1-carboxylic acid
Reactant of Route 6
1-Amino-3-methylcyclobutane-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.